molecular formula C18H22N2O3S B4286746 N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No. B4286746
M. Wt: 346.4 g/mol
InChI Key: VYMWGUXMFMJSRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide, also known as BPA, is a chemical compound that has been widely studied for its potential applications in scientific research. BPA is a sulfonylurea compound that is structurally similar to other compounds that have been used in the treatment of diabetes. However, BPA has been found to have unique properties that make it a promising candidate for use in a variety of research applications.

Mechanism of Action

The mechanism of action of N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed that N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide works by binding to specific receptors or ion channels in cells, which leads to changes in cellular activity. This can result in a variety of effects, depending on the specific receptor or ion channel that is affected.
Biochemical and Physiological Effects
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has been found to have a variety of biochemical and physiological effects. For example, N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has been found to inhibit the activity of certain ion channels, which can lead to changes in cellular excitability. N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has also been found to inhibit the growth of certain types of cancer cells, which suggests that it may have anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable tool for researchers who want to study the effects of ion channel blockers or anti-cancer compounds. However, one limitation of using N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.

Future Directions

There are several future directions that could be pursued in the study of N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide. One area of research that could be explored is the development of new drugs that are based on the structure of N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide. Another area of research could be the study of the effects of N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide on other types of cancer cells, or on other types of ion channels. Additionally, the development of new methods for synthesizing N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide could make it more accessible for use in a wider range of experiments.

Scientific Research Applications

N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has been studied for its potential applications in a variety of scientific research areas. One area of research where N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has shown promise is in the study of ion channels. N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has been found to block the activity of certain ion channels, which could be useful in the development of new drugs for the treatment of diseases such as epilepsy and chronic pain.
Another area of research where N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has been studied is in the field of cancer research. N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide has been found to inhibit the growth of certain types of cancer cells, including breast cancer cells. This suggests that N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide could be a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[3-[(4-butylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-3-4-6-15-9-11-18(12-10-15)24(22,23)20-17-8-5-7-16(13-17)19-14(2)21/h5,7-13,20H,3-4,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMWGUXMFMJSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.